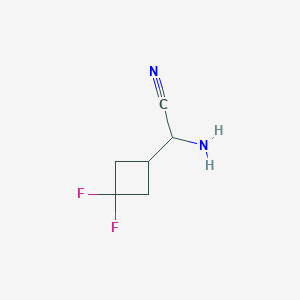

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar α,α-disubstituted α-amino acids, which are analogs to 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile, involves direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Chiral N-heterocyclic carbene complexes of [Ir(cod)(OMe)]2 have been used to catalytically generate α-cyanocarbanions from acetonitrile, demonstrating a method that could be adapted for the synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (Shaoquan Lin, N. Kumagai, & M. Shibasaki, 2016).

Molecular Structure Analysis

Spectroscopic and X-ray crystallographic analyses have been used to characterize similar fluorinated α-aminonitrile compounds. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been analyzed, revealing its crystal structure through X-ray diffraction and providing insights into the molecular geometry and bonding environment that could relate to the structure of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (G. Brahmachari et al., 2015).

Chemical Reactions and Properties

Research on similar compounds, such as the intramolecular carbopalladation of nitriles, provides insights into potential chemical reactions involving 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile. These reactions can lead to the formation of complex heterocyclic compounds, demonstrating the reactivity and utility of such molecules in synthetic chemistry (Qingping Tian, Alexandre A. Pletnev, & R. Larock, 2003).

Physical Properties Analysis

Although specific studies on the physical properties of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile were not found, the physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be inferred from similar research. For example, the study of the crystal structure of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile provides valuable information on the crystalline nature and stability of these compounds under various conditions (N. Mahajan et al., 2011).

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical methods have been explored for the synthesis of β-aminonitriles, which are structurally similar to 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile. For instance, the electrochemically initiated hydrocyanomethylation of N-heteroaryl-substituted azomethines leads to the formation of β-aminonitriles. This process demonstrates the utility of acetonitrile derivatives in synthesizing complex organic molecules through electrochemical reactions, which could imply potential pathways for synthesizing or modifying compounds like 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (Windeck et al., 2006).

Synthesis of Heterocycles

The synthesis of medicinally significant 5-amino-1,2,3-triazoles through a Cs2CO3-catalyzed azide–acetonitrile[3 + 2]-cycloaddition showcases another application area. This method emphasizes the role of acetonitrile derivatives in constructing nitrogen-containing heterocycles, suggesting that modifications of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile could lead to the development of new heterocyclic compounds with potential pharmaceutical applications (Krishna et al., 2015).

Fluorescent Probes and Sensors

The use of acetonitrile and its derivatives in the development of fluorescent probes and sensors for metal ions is another significant application. For example, a rhodamine-azacrown derivative responds to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile, demonstrating the versatility of acetonitrile derivatives in creating sensitive and selective sensors for environmental and biological applications (Fang et al., 2014).

Astronomical Chemistry

Research on nitrile formation from the VUV photochemistry of interstellar ice analogs, including acetonitrile and amino acetonitrile, provides insights into the astrochemical significance of nitrile compounds. These studies help understand the chemical pathways leading to the formation of complex organic molecules in space, potentially including molecules structurally related to 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (Danger et al., 2011).

Safety And Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, proper safety measures should be taken while handling this compound.

Eigenschaften

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGPTXQEQKSAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717318 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile | |

CAS RN |

1215166-79-2 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.